molecular formula C5H2Br2ClN B1610850 2,6-Dibromo-3-chloropyridine CAS No. 55304-77-3

2,6-Dibromo-3-chloropyridine

Cat. No.: B1610850
CAS No.: 55304-77-3
M. Wt: 271.34 g/mol
InChI Key: GFDGSOAAFDXXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3-chloropyridine is a halogenated derivative of pyridine, characterized by the presence of two bromine atoms at the 2nd and 6th positions and a chlorine atom at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-chloropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-chloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.

    Coupling Reactions: It can participate in Suzuki–Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkynyl groups.

    Reduction Reactions: The halogen atoms can be reduced to form less halogenated or dehalogenated pyridine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organolithium or organomagnesium compounds, which facilitate the substitution of halogen atoms.

    Coupling Reactions: Palladium catalysts and boron or alkyne reagents are typically used under mild conditions to achieve high yields.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and alkynylated pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dibromo-3-chloropyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds and as a precursor for the synthesis of molecules with potential biological activity.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-chloropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced.

Comparison with Similar Compounds

    2,6-Dibromopyridine: Lacks the chlorine atom at the 3rd position, leading to different reactivity and applications.

    3-Chloropyridine: Contains only the chlorine atom at the 3rd position, with different substitution patterns and reactivity.

    2,6-Dichloropyridine: Contains chlorine atoms at the 2nd and 6th positions, with distinct chemical properties compared to the brominated derivative.

Uniqueness: 2,6-Dibromo-3-chloropyridine is unique due to the combination of bromine and chlorine atoms, which imparts specific reactivity patterns and makes it a versatile intermediate for the synthesis of a wide range of compounds.

Properties

IUPAC Name

2,6-dibromo-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-4-2-1-3(8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDGSOAAFDXXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482807
Record name 2,6-Dibromo-3-chloro-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-77-3
Record name 2,6-Dibromo-3-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55304-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-3-chloro-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromo-3-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3-chloropyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-3-chloropyridine
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-3-chloropyridine
Reactant of Route 4
Reactant of Route 4
2,6-Dibromo-3-chloropyridine
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-3-chloropyridine
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-3-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.